Lipophilicity (LogP) Comparison with Parent Aniline and N-Isopropyl Analog
3,4-Difluoro-N-(pentan-3-yl)aniline exhibits a calculated LogP of 3.55, which is substantially higher than that of 3,4-difluoroaniline (LogP 1.51) . This increase of 2.04 log units corresponds to an approximately 110-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity. In comparison, the N-isopropyl analog shows a LogP of 2.50, demonstrating that the pentan-3-yl group provides a further 1.05 log unit increase over the isopropyl substituent .
| Evidence Dimension | LogP (Calculated) |
|---|---|
| Target Compound Data | 3.55 |
| Comparator Or Baseline | 3,4-Difluoroaniline: 1.51; 3,4-Difluoro-N-isopropylaniline: 2.50 |
| Quantified Difference | ΔLogP = +2.04 vs. parent; ΔLogP = +1.05 vs. N-isopropyl analog |
| Conditions | Calculated values; vendor-provided data |
Why This Matters
Higher LogP values correlate with increased membrane permeability and altered distribution profiles, making this compound more suitable for applications requiring enhanced lipophilicity, such as certain agrochemical or CNS-targeting pharmaceutical scaffolds.
